

Olomoucine's Mechanism of Action on CDK2: A Technical Guide

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Compound of Interest

Compound Name: **Olomoucine**

Cat. No.: **B1683950**

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Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of **Olomoucine**, a first-generation purine analogue inhibitor, on Cyclin-Dependent Kinase 2 (CDK2). **Olomoucine** acts as an ATP-competitive inhibitor, targeting the kinase activity of CDK2 and thereby arresting the cell cycle at the G1/S and G2/M transitions.^{[1][2][3]} This document details the quantitative inhibitory profile of **Olomoucine**, outlines the experimental protocols for its characterization, and provides visual representations of its interaction with the CDK2 signaling pathway.

Introduction to CDK2 and its Role in the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the progression of the cell cycle. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is active during the S and G2 phases. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Olomoucine: A Competitive Inhibitor of CDK2

Olomoucine, a 2,6,9-trisubstituted purine, was one of the first identified small molecule inhibitors of CDKs.^[4] Its mechanism of action is centered on its ability to compete with ATP for

binding to the catalytic site of CDK2.[1][5][6] This competitive inhibition prevents the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb), thereby halting cell cycle progression.[7]

Quantitative Inhibitory Profile

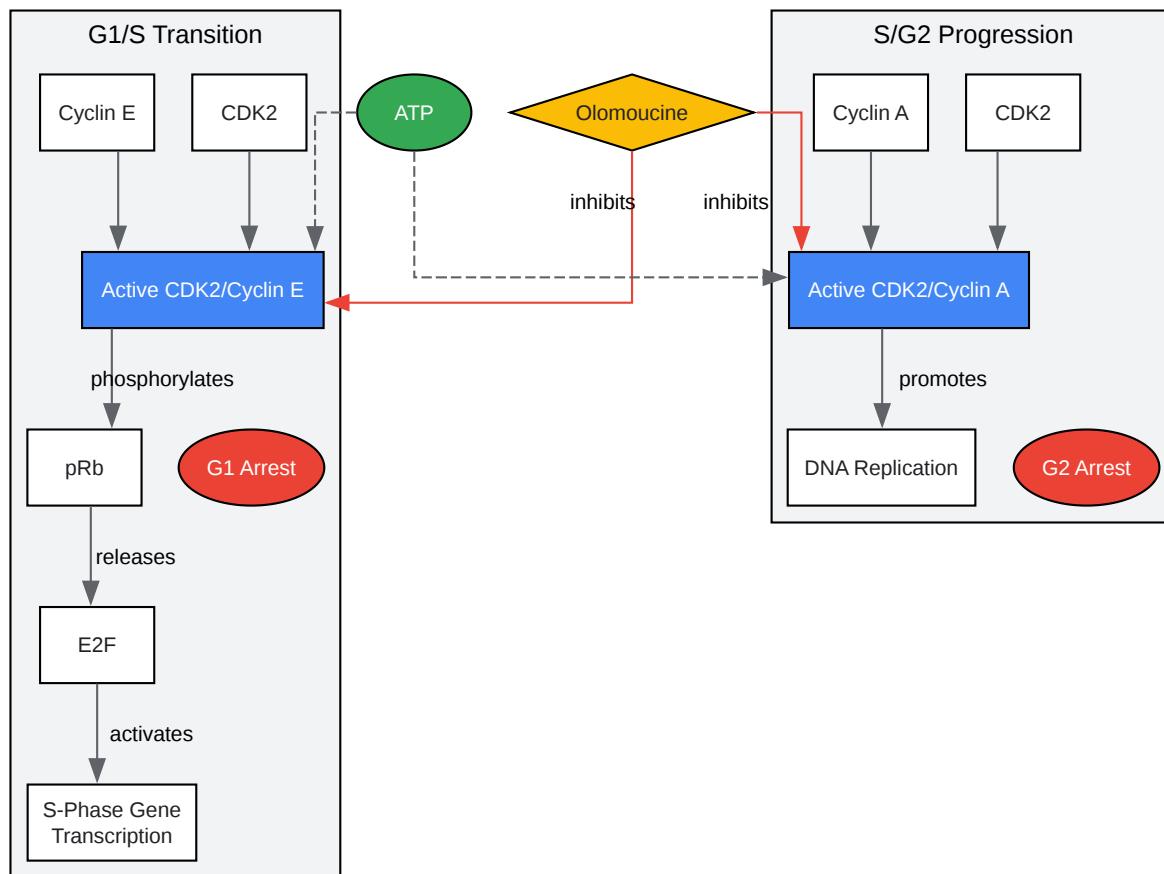
The inhibitory potency of **Olomoucine** against various CDK-cyclin complexes and other kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this inhibition.

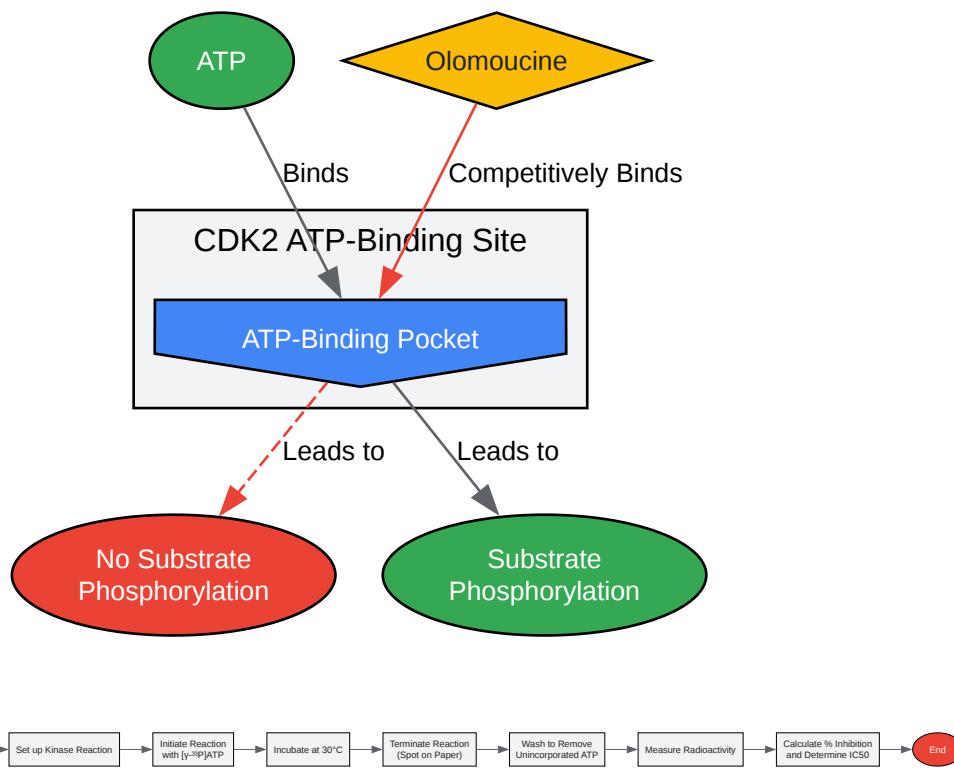
Kinase Complex	IC50 (μM)	Reference
CDK2/Cyclin A	7	[5][8]
CDK2/Cyclin E	7	[5][8]
CDC2 (CDK1)/Cyclin B	7	[5][8]
CDK5/p35	3	[5][8]
ERK1/p44 MAP Kinase	25	[5][8]
CDK7/Cyclin H	0.45	
CDK9/Cyclin T	0.06	

Table 1: In vitro inhibitory activity of **Olomoucine** against various protein kinases.

Signaling Pathway and Mechanism of Action

Olomoucine exerts its effect by directly interfering with the catalytic activity of the CDK2/Cyclin complexes. The following diagram illustrates the canonical CDK2 signaling pathway and the point of inhibition by **Olomoucine**.



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